

Application of Butylammonium in Perovskite Solar Cell Fabrication: Application Notes and Protocols

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Compound of Interest

Compound Name: *Butylammonium*

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Introduction

The incorporation of **butylammonium** cations, primarily in the form of **butylammonium** iodide (BAI) or **butylammonium** bromide (BABr), has emerged as a highly effective strategy to enhance the performance and stability of perovskite solar cells (PSCs). These bulky organic cations play a multifaceted role in the fabrication process, primarily acting as surface passivating agents and facilitating the formation of 2D/3D perovskite heterostructures. This document provides detailed application notes and experimental protocols for the utilization of **butylammonium** in the fabrication of high-performance and stable perovskite solar cells.

The primary functions of **butylammonium** in perovskite solar cells include:

- **Defect Passivation:** The **butylammonium** cations effectively passivate uncoordinated lead (Pb^{2+}) defects and halide vacancies present on the surface and at the grain boundaries of the 3D perovskite film. This passivation mitigates non-radiative recombination, thereby increasing the open-circuit voltage (V_{oc}) and fill factor (FF) of the solar cell.
- **Formation of 2D/3D Heterostructures:** **Butylammonium** cations can induce the formation of a thin, wide-bandgap 2D Ruddlesden-Popper perovskite layer on top of or between the

grains of the 3D perovskite.[1][2][3] This 2D layer acts as a protective barrier, enhancing the moisture and thermal stability of the underlying 3D perovskite.[4]

- **Improved Crystallinity and Morphology:** The addition of **butylammonium** can influence the crystallization kinetics of the perovskite film, leading to improved film quality with larger grain sizes and reduced pinholes.
- **Enhanced Device Stability:** The hydrophobic nature of the **butylammonium** cation, coupled with the formation of a stable 2D capping layer, significantly improves the long-term operational stability of perovskite solar cells under ambient conditions.[4]

Data Presentation

The following tables summarize the quantitative impact of **butylammonium** incorporation on the performance of perovskite solar cells, as reported in various studies.

Table 1: Effect of n-**Butylammonium** Iodide (BAI) Additive on $\text{CH}_3\text{NH}_3\text{PbI}_{3-x}\text{Cl}_x$ Perovskite Solar Cell Performance

Additive Concentration (vol%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
0	0.88 ± 0.04	19.3 ± 0.6	57 ± 5	9.7 ± 0.8
1	0.91 ± 0.03	20.1 ± 0.5	62 ± 4	11.3 ± 0.6
2	0.89 ± 0.03	19.8 ± 0.7	59 ± 5	10.4 ± 0.7

Data adapted from a study on the effects of n-propylammonium and n-**butylammonium** iodide additives.[1]

Table 2: Performance of 2D-3D Heterostructured **Butylammonium**-Caesium-Formamidinium Perovskite Solar Cells

Perovskite Composition	Voc (V)	Jsc (mA/cm ²)	FF (%)	Stabilized PCE (%)
1.61 eV bandgap (optimal BA content)	1.12	20.8	75	17.5 ± 1.3
1.72 eV bandgap (optimal BA content)	1.18	17.5	76	15.8 ± 0.8

Data from a study on efficient ambient-air-stable solar cells with 2D–3D heterostructured perovskites.

Table 3: Impact of iso-**Butylammonium** Iodide (IBA) Surface Passivation on Cs_{0.1}(CH₃NH₃)_{0.9}PbI₃ Perovskite Solar Cells

IBA Concentration	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
No Passivation	1.01	19.81	63.2	12.64
5 mg/mL IBA	1.04	21.15	70.4	15.49

This data demonstrates the enhancement of solar cell efficiency through surface passivation with iso-**butylammonium** iodide.

Experimental Protocols

Protocol 1: Surface Passivation of a 3D Perovskite Film with iso-**Butylammonium** Iodide (IBA)

This protocol describes the post-fabrication surface treatment of a pre-deposited 3D perovskite film.

Materials:

- iso-**Butylammonium** Iodide (IBA)

- Isopropanol (IPA), anhydrous
- Substrate with pre-deposited 3D perovskite film (e.g., FTO/SnO₂/Cs_{0.1}(CH₃NH₃)_{0.9}PbI₃)
- Nitrogen-filled glovebox

Procedure:

- Preparation of IBA Solution:
 - Prepare a stock solution of IBA in IPA. For example, dissolve 5 mg of IBA in 1 mL of anhydrous IPA to achieve a 5 mg/mL concentration.
 - Vortex or sonicate the solution until the IBA is fully dissolved.
- Surface Treatment:
 - Transfer the substrate with the 3D perovskite film into a nitrogen-filled glovebox.
 - Place the substrate on a spin coater.
 - Dispense a sufficient amount of the IBA/IPA solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire perovskite film surface.
 - Spin coat the substrate at 4000 rpm for 30 seconds.
 - Anneal the substrate on a hotplate at 100°C for 15 minutes inside the glovebox.
- Completion of the Device:
 - Allow the substrate to cool to room temperature.
 - Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver).

Protocol 2: Fabrication of a 2D/3D Heterostructured Perovskite Film via a One-Step Method

This protocol details the incorporation of n-**butylammonium** iodide (BAI) directly into the perovskite precursor solution.

Materials:

- Lead Iodide (PbI_2)
- Formamidinium Iodide (FAI)
- Methylammonium Bromide (MABr)
- Cesium Iodide (CsI)
- n-**Butylammonium** Iodide (BAI)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Substrate (e.g., FTO/c-TiO₂/m-TiO₂)
- Antisolvent (e.g., Chlorobenzene)
- Nitrogen-filled glovebox

Procedure:

- Preparation of the Perovskite Precursor Solution:
 - In a nitrogen-filled glovebox, prepare a mixed-cation, mixed-halide 3D perovskite precursor solution. For example, dissolve FAI (1 M), PbI_2 (1.1 M), MABr (0.2 M), and CsI (0.05 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
 - To this solution, add a specific molar percentage of BAI. For instance, to achieve a 5% BAI incorporation, a corresponding molar amount of FAI can be substituted.
 - Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
- Perovskite Film Deposition:

- Pre-heat the substrate on a hotplate at 70-80°C.
- Place the pre-heated substrate on a spin coater inside the glovebox.
- Dispense the perovskite precursor solution onto the substrate.
- Spin coat at a low speed (e.g., 1000 rpm) for 10 seconds, followed by a high speed (e.g., 4000-6000 rpm) for 30-45 seconds.
- During the high-speed step (with about 10-15 seconds remaining), dispense an antisolvent (e.g., 100-200 μ L of chlorobenzene) onto the spinning substrate.
- Annealing:
 - Immediately transfer the substrate to a hotplate and anneal at a specific temperature profile. A typical two-step annealing process is to first heat at a lower temperature (e.g., 70°C) for 1 minute, followed by a higher temperature (e.g., 150-175°C) for 10-80 minutes. The higher temperature promotes the formation of the crystalline perovskite phases.
- Device Completion:
 - After cooling down, proceed with the deposition of the subsequent layers of the solar cell.

Visualizations



Figure 1: Butylammonium Defect Passivation Mechanism

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Caption: **Butylammonium** cations passivate surface defects.

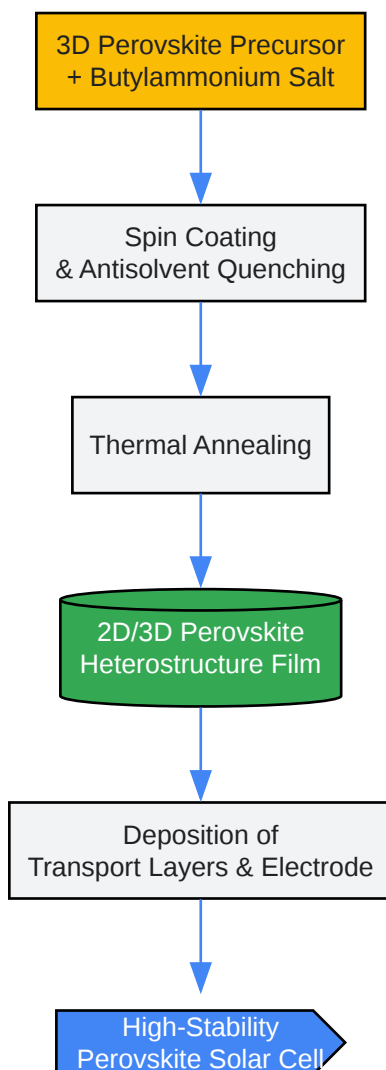


Figure 2: 2D/3D Heterostructure Formation Workflow

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Caption: Workflow for 2D/3D perovskite solar cell fabrication.

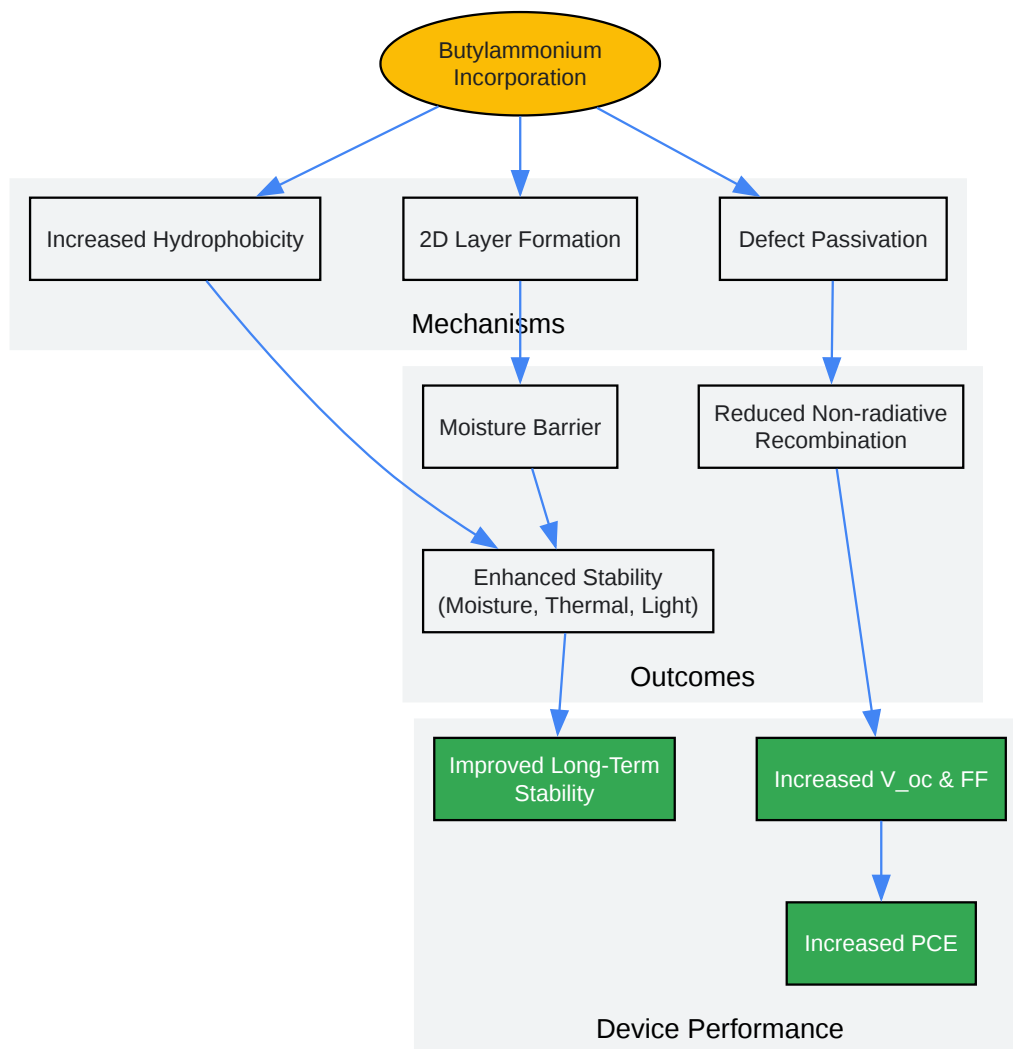


Figure 3: Benefits of Butylammonium Incorporation

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Caption: Logical flow from **butylammonium** to device benefits.

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